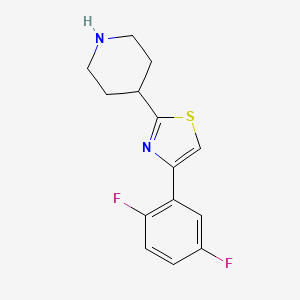![molecular formula C14H25NO2 B7555772 Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7555772.png)
Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of piperidine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone is not fully understood. However, studies have suggested that it acts on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been suggested that this compound acts on the GABAergic system, which plays a crucial role in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. It also acts as an antioxidant, protecting cells from oxidative damage. Moreover, it has been found to regulate the levels of stress hormones such as cortisol, thereby reducing anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone is its potential as a therapeutic agent for various diseases. It has been found to exhibit significant analgesic, anti-inflammatory, anticonvulsant, antidepressant, and anxiolytic properties, making it a potential candidate for the treatment of several disorders. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone. One of the areas of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of the exact mechanism of action of this compound, which can help in the development of more effective therapeutic agents. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, the potential use of Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone in combination with other drugs for the treatment of various diseases should be explored.
Métodos De Síntesis
Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone can be synthesized using several methods. One of the most common methods involves the reaction of cycloheptanone with piperidine and formaldehyde. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, which helps in the formation of the desired product. Another method involves the reaction of cycloheptanone with piperidine and paraformaldehyde in the presence of an acid catalyst such as hydrochloric acid.
Aplicaciones Científicas De Investigación
Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant analgesic and anti-inflammatory properties. Studies have also shown that this compound has potential as an antidepressant and anxiolytic agent. Moreover, it has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propiedades
IUPAC Name |
cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-11-12-6-5-9-15(10-12)14(17)13-7-3-1-2-4-8-13/h12-13,16H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFKZXKABWILKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole](/img/structure/B7555689.png)
![2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555704.png)

![3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7555725.png)





![2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid](/img/structure/B7555763.png)
![2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555765.png)
![2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid](/img/structure/B7555775.png)

![1-cyclohexyl-3-[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B7555777.png)